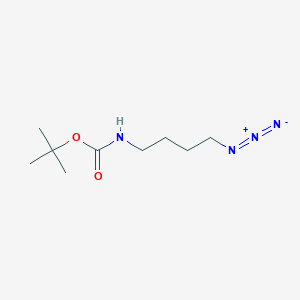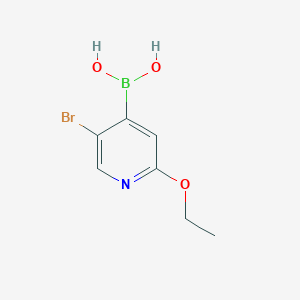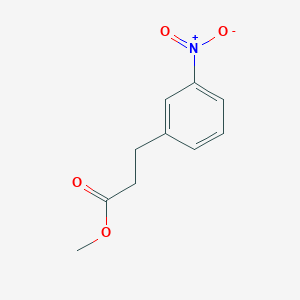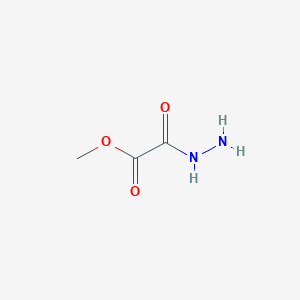
Chlorhydrate d'acide 1-aminocyclopropanecarboxylique
Vue d'ensemble
Description
1-Aminocyclopropanecarboxylic acid hydrochloride (ACPC) is a compound of interest due to its role as an ethylene precursor in plants and its potential pharmacological applications. It is a nonproteinogenic α-amino acid that has been studied for its antidepressant and anxiolytic properties in animal models . ACPC and
Applications De Recherche Scientifique
Agoniste du récepteur N-méthyl-D-aspartate (NMDA)
Le chlorhydrate d'acide 1-aminocyclopropanecarboxylique agit comme un agoniste du récepteur N-méthyl-D-aspartate (NMDA) . Cela signifie qu'il peut se lier à ce récepteur et l'activer, ce qui peut avoir divers effets sur les cellules.
Neuroprotection
Ce composé a été démontré pour induire une protection contre la neurotoxicité induite par le glutamate dans les neurones . Cela signifie qu'il peut aider à protéger les cellules nerveuses des dommages causés par le glutamate, un neurotransmetteur.
Biosynthèse de l'éthylène
Le this compound joue un rôle important dans la biosynthèse de l'hormone végétale éthylène . L'éthylène est une hormone cruciale pour la croissance et le développement des plantes.
Blocage des convulsions et de la mort
La recherche a montré que le this compound peut bloquer les convulsions et la mort produites par l'exposition au NMDA . Cela suggère qu'il pourrait potentiellement être utilisé dans les traitements de conditions telles que l'épilepsie.
Réduction de l'induction des crises
Ce composé s'est avéré réduire considérablement l'induction des crises . Cela signifie qu'il pourrait potentiellement être utilisé dans le traitement des troubles convulsifs.
Activité de la désaminase ACC
L'acide 1-aminocyclopropanecarboxylique (ACC) a été utilisé comme substrat pour déterminer l'activité de la désaminase ACC . Cette activité enzymatique est importante dans la régulation des niveaux d'éthylène dans les plantes.
Mécanisme D'action
Target of Action
The primary target of 1-Aminocyclopropane-1-carboxylic acid hydrochloride is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine modulatory site . This receptor is a key player in neuronal signaling, playing a crucial role in learning and memory processes in the brain .
Mode of Action
1-Aminocyclopropane-1-carboxylic acid hydrochloride acts as an agonist of the N-methyl-D-aspartate receptor . It binds to the glycine modulatory site of the NMDA receptor, thereby modulating its activity . This compound can also catalyze a cyclopropane ring-opening reaction, converting 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Biochemical Pathways
1-Aminocyclopropane-1-carboxylic acid hydrochloride plays a significant role in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine by ACC synthases and is subsequently oxidized to ethylene by ACC oxidases . This compound also has a signaling role independent of ethylene biosynthesis .
Pharmacokinetics
It is known that this compound can be metabolized by bacteria using acc-deaminase, which can favor plant growth and lower stress susceptibility .
Result of Action
1-Aminocyclopropane-1-carboxylic acid hydrochloride elicits protection against glutamate-induced neurotoxicity in neurons . By acting as an agonist of the N-methyl-D-aspartate receptor, it can modulate neuronal signaling and potentially influence learning and memory processes .
Action Environment
The action of 1-Aminocyclopropane-1-carboxylic acid hydrochloride can be influenced by environmental factors. For example, soil microorganisms can metabolize this compound, which can have positive consequences on plant growth and stress tolerance . .
Safety and Hazards
The safety data sheet for 1-Aminocyclopropanecarboxylic acid hydrochloride advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, the person should be moved into fresh air, and if not breathing, artificial respiration should be given .
Orientations Futures
The heterodimerization with ACS7 increased the stability of both ACS2 and ACS5 as compared to the respective homodimers, which suggests that dimerization among various ACS isoforms may regulate their turnover rate and, as a result, ethylene biosynthesis . This finding opens up new avenues for future research in the field.
Propriétés
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRHZRMLYNBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474677 | |
| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
68781-13-5 | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)


